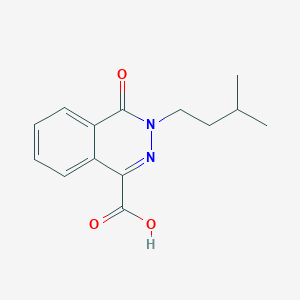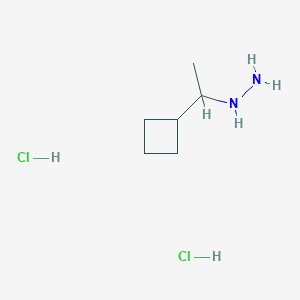
1-Cyclobutylethylhydrazine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclobutylethylhydrazine;dihydrochloride is a chemical compound with the CAS Number: 2580214-43-1 . It has a molecular weight of 187.11 . It is usually in powder form .
Molecular Structure Analysis
The InChI code for 1-Cyclobutylethylhydrazine;dihydrochloride is 1S/C6H14N2.2ClH/c1-5(8-7)6-3-2-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-Cyclobutylethylhydrazine;dihydrochloride is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Effects on Vestibular Function
1-Cyclobutylethylhydrazine dihydrochloride has been studied for its effects on vestibular function. Cyclizine hydrochloride, a compound with a similar structure, is noted for its antihistaminic activity and has shown effectiveness in the prophylaxis of motion sickness, which may suggest potential applications for 1-Cyclobutylethylhydrazine dihydrochloride in similar domains (Gutner, Gould, & Cracovaner, 1954).
Immunologic Surveillance in Cancer
1,2-Dimethylhydrazine dihydrochloride, a related compound, has been used in the study of immunologic surveillance against chemically induced primary colon carcinoma in rats. This suggests potential uses of 1-Cyclobutylethylhydrazine dihydrochloride in cancer research, particularly in understanding immune system interactions with carcinogens (Bansal, Mark, Bansal, & Rhoads, 1978).
Synthesis of Sulfene Compounds
Research has explored the use of related hydrazine compounds in the synthesis of sulfene (Thioformaldehyde Dioxide), indicating possible applications of 1-Cyclobutylethylhydrazine dihydrochloride in organic synthesis and chemical reactions (Prajapati, Singh, Mahajan, & Sandhu, 1993).
Immunologic Cross-Reactivity Studies
The compound has potential applications in studying immunologic cross-reactivity, as demonstrated by research on similar hydrazine compounds (Jones, Graham, Taylor, Sarlo, Hoyle, & Karol, 1998).
Antitumor Activities
1-Cyclobutylethylhydrazine dihydrochloride may have applications in antitumor research. Studies have shown that related hydrazine compounds can be effective in synthesizing novel compounds with antitumor activities (Mohareb, El-Sayed, & Abdelaziz, 2012).
Colon Carcinogenesis
The compound could be used in studying the mechanisms of colon carcinogenesis, as indicated by research using 1,2-dimethylhydrazine in rodent models (Venkatachalam, Vinayagam, Arokia Vijaya Anand, Isa, & Ponnaiyan, 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-cyclobutylethylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-5(8-7)6-3-2-4-6;;/h5-6,8H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAVUUWJQKJNJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)NN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylethylhydrazine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,5-Dimethylphenyl)-3-[(4-methoxyphenyl)methylamino]pyrazin-2-one](/img/structure/B2577187.png)
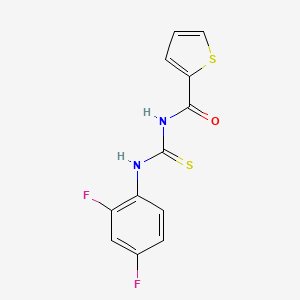
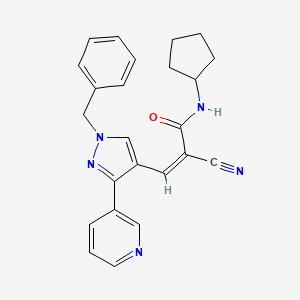
![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2577196.png)
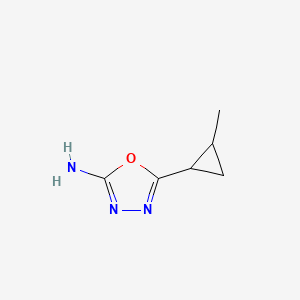
![Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2577199.png)

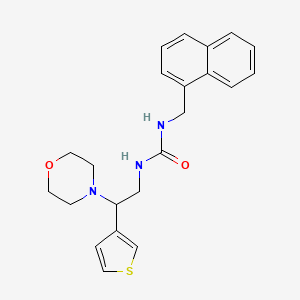
![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2577205.png)
![[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzyl]amine](/img/structure/B2577206.png)
